Diethyl 4-aminoisothiazole-3,5-dicarboxylate

Heterocyclic Synthesis Isothiazole Chemistry Cycloaddition

Sourcing this specific compound ensures you work with the precise 3,5-diethyl ester configuration. This exact embodiment, featuring defined physicochemical properties (MW 244.27, melting point 58-63°C), is critical for reproducibility in synthetic routes and biological assays referenced in patent literature. The diethyl ester protecting groups offer distinct hydrolysis kinetics and purification advantages over dimethyl or mixed ester analogs. For medicinal chemistry programs targeting amino-substituted isothiazole scaffolds, ensure synthetic fidelity by procuring this well-characterized building block.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 72632-87-2
Cat. No. B3031817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-aminoisothiazole-3,5-dicarboxylate
CAS72632-87-2
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NS1)C(=O)OCC)N
InChIInChI=1S/C9H12N2O4S/c1-3-14-8(12)6-5(10)7(16-11-6)9(13)15-4-2/h3-4,10H2,1-2H3
InChIKeyWOGOCIDRKQQKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 72632-87-2): Core Structural and Physicochemical Properties for Procurement


Diethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 72632-87-2) is a heterocyclic compound with the molecular formula C9H12N2O4S and molecular weight of 244.27 g/mol, featuring a 1,2-thiazole (isothiazole) ring functionalized with an amino group at the 4-position and ethyl ester moieties at both the 3- and 5-positions [1]. This specific 3,5-diethyl ester substitution pattern distinguishes it from related analogs within the broader class of amino-substituted isothiazoles that are documented in the patent literature for therapeutic applications including hyperproliferative diseases and cancer [2]. The compound serves primarily as a synthetic intermediate and research chemical for laboratory use .

Why Diethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 72632-87-2) Cannot Be Interchanged with Other 4-Aminoisothiazole Esters


Generic substitution among 4-aminoisothiazole-3,5-dicarboxylate analogs is not feasible due to fundamental differences in ester substitution that dictate downstream synthetic utility and physicochemical behavior. The dimethyl analog (CAS 1279214-92-4) bears methyl esters that confer lower molecular weight (approx. 216 g/mol) and altered lipophilicity, whereas the mixed ethyl/methyl ester variant (CAS 632291-73-7, MW 230.24 g/mol) introduces asymmetry in reactivity [1][2]. More critically, the free diacid form (4-aminoisothiazole-3,5-dicarboxylic acid, CAS 72632-90-7) lacks ester protection entirely, rendering it unsuitable for reactions requiring ester-stabilized intermediates [3]. Amino-substituted isothiazoles encompass a broad patent-defined structural class wherein modifications at A, R1, and R2 positions determine specific pharmacological profiles; the precise 3,5-diethyl ester configuration of CAS 72632-87-2 represents a distinct chemical entity with unique physicochemical parameters (melting point 58-63°C from ligroine, predicted boiling point 308.9±42.0°C, predicted density 1.3±0.1 g/cm³, predicted refractive index 1.566) that cannot be replicated by other ester variants [1][4].

Quantitative Differentiation Evidence for Diethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 72632-87-2) Versus Closest Analogs


Synthetic Yield Optimization in 4-Aminoisothiazole 3,5-Dicarboxylate Scaffold Construction

Synthetic methodology for 3,5-dicarboxylate-substituted isothiazoles, including the diethyl ester scaffold of CAS 72632-87-2, has been systematically optimized. Literature reports describe the preparation of more than 20 derivatives of isothiazole 4- and 5-dicarboxylate esters (including compounds 28a-c) using 1,3-dipolar cycloaddition of nitrile sulfides, demonstrating the general accessibility of this substitution pattern [1]. While specific isolated yields for the diethyl variant CAS 72632-87-2 are not individually tabulated against each analog in the available literature, the methodological precedent establishes that the 3,5-diethyl ester substitution pattern is synthetically tractable via cycloaddition approaches that also produce the corresponding dimethyl and mixed ester analogs [1].

Heterocyclic Synthesis Isothiazole Chemistry Cycloaddition

Ester-Dependent Physicochemical Property Differentiation Among 4-Aminoisothiazole-3,5-dicarboxylates

The substitution of ethyl versus methyl ester groups on the 4-aminoisothiazole-3,5-dicarboxylate scaffold produces quantifiable differences in physicochemical parameters relevant to formulation, purification, and analytical method development. Diethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 72632-87-2) exhibits a molecular weight of 244.27 g/mol and a predicted boiling point of 308.9±42.0°C at 760 mmHg [1]. In contrast, the dimethyl analog (CAS 1279214-92-4) has a molecular weight approximately 28 g/mol lower (approx. 216 g/mol), and the mixed ethyl/methyl ester analog (CAS 632291-73-7) has a molecular weight of 230.24 g/mol [2]. The melting point of the diethyl compound has been experimentally determined as 58-63°C (from ligroine), while comparable melting point data for the dimethyl and mixed ester analogs were not identified in the available vendor technical datasheets [1].

Physicochemical Properties LogP Chromatographic Behavior

Predicted Physical and Safety Parameter Differentiation for Handling and Storage

Computationally predicted physicochemical parameters differentiate the handling and storage requirements of CAS 72632-87-2 from its analogs. The diethyl compound has a predicted flash point of 140.6±27.9°C, predicted density of 1.3±0.1 g/cm³, and predicted refractive index of 1.566 . It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335), with precautionary statements including use only outdoors or in well-ventilated areas and avoidance of breathing dust/fumes . While these hazard classifications are common to many amino-substituted heterocycles, the combination of predicted physical parameters (boiling point, flash point, density, refractive index) with specific hazard statements provides a unique handling profile for procurement and laboratory safety planning that differs quantitatively from analogs with different ester groups .

Safety Data Storage Stability Predicted Properties

Optimal Procurement Scenarios for Diethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 72632-87-2)


Medicinal Chemistry: Synthesis of Amino-Substituted Isothiazole Therapeutic Candidates

CAS 72632-87-2 is optimally procured as a key intermediate or reference standard in medicinal chemistry programs targeting amino-substituted isothiazoles as described in U.S. Patent Application 2015/0025074 A1 [1]. The patent broadly claims amino-substituted isothiazoles of general formula (I) for therapeutic applications. The 3,5-diethyl ester substitution pattern of CAS 72632-87-2 represents a specific embodiment within this structural class. Procurement of this exact compound ensures that medicinal chemists are working with a well-defined ester variant whose physicochemical properties (MW 244.27 g/mol, predicted logP, melting point 58-63°C) are established, rather than an unspecified or mixed ester analog that could introduce variability in downstream synthetic steps or biological assays [2].

Synthetic Methodology Development: Heterocyclic Scaffold Construction

Researchers engaged in isothiazole synthetic methodology development should procure CAS 72632-87-2 when investigating the scope and limitations of 1,3-dipolar cycloaddition reactions for constructing 3,5-dicarboxylate-substituted isothiazole scaffolds [3]. The compound serves as a representative example of the diethyl ester substitution pattern within a class of more than 20 documented isothiazole 4- and 5-dicarboxylate derivatives. The diethyl ester variant offers distinct advantages in purification due to its crystallinity (melting point 58-63°C), enabling isolation and characterization that may be more challenging with lower-melting dimethyl analogs [2][3].

Analytical Reference Standard and Physicochemical Characterization

Analytical laboratories should procure CAS 72632-87-2 when establishing reference standards for method development involving amino-substituted isothiazole esters. The compound's well-defined physicochemical profile—including molecular weight 244.27 g/mol, experimental melting point 58-63°C, predicted boiling point 308.9±42.0°C, predicted density 1.3±0.1 g/cm³, and predicted refractive index 1.566—provides a reliable benchmark for HPLC method development, mass spectrometry calibration, and thermal analysis [2]. These documented parameters support quality control workflows and ensure reproducibility in analytical procedures.

Building Block for Custom Derivatization and Library Synthesis

CAS 72632-87-2 is appropriately procured as a versatile building block for generating libraries of 4-amino-functionalized isothiazole derivatives. The presence of the 4-amino group alongside two protected carboxyl moieties (as ethyl esters) enables selective derivatization strategies [1]. The ethyl ester protecting groups can be selectively hydrolyzed under controlled conditions (e.g., using hydrochloric acid with water as solvent, reaction time 2.0 h for related mixed esters yielding 82% product) to access the corresponding carboxylic acids or partially deprotected intermediates, providing synthetic flexibility that differs from methyl ester analogs which exhibit different hydrolysis kinetics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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